molecular formula C6H11IO2 B8365329 2-(2-Iodoethyl)-1,3-dioxane

2-(2-Iodoethyl)-1,3-dioxane

Cat. No.: B8365329
M. Wt: 242.05 g/mol
InChI Key: ODGUJNOUOLYPOD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(2-Iodoethyl)-1,3-dioxane is a halogenated cyclic ether featuring a six-membered 1,3-dioxane ring substituted with an iodoethyl (-CH₂CH₂I) group. The iodine substituent confers distinct electronic and steric characteristics, influencing reactivity, stability, and applications in organic synthesis and industrial processes .

Properties

Molecular Formula

C6H11IO2

Molecular Weight

242.05 g/mol

IUPAC Name

2-(2-iodoethyl)-1,3-dioxane

InChI

InChI=1S/C6H11IO2/c7-3-2-6-8-4-1-5-9-6/h6H,1-5H2

InChI Key

ODGUJNOUOLYPOD-UHFFFAOYSA-N

Canonical SMILES

C1COC(OC1)CCI

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

2.1 Structural and Molecular Comparisons

The table below summarizes key structural features and molecular properties of 2-(2-Iodoethyl)-1,3-dioxane and its analogs:

Compound Molecular Formula Molecular Weight (g/mol) Substituent Key Features
2-(2-Iodoethyl)-1,3-dioxane C₆H₁₁IO₂ ~242.06* -CH₂CH₂I High molecular weight due to iodine; polarizable, potential radiosensitivity.
2-(2-Bromoethyl)-1,3-dioxane C₆H₁₁BrO₂ 195.05 -CH₂CH₂Br Lower molecular weight than iodo analog; bromine offers moderate reactivity.
2-Methyl-1,3-dioxane C₅H₁₀O₂ 102.13 -CH₃ Non-halogenated; smaller substituent enhances volatility.
2-Ethyl-1,3-dioxane C₆H₁₂O₂ 116.16 -CH₂CH₃ Alkyl group reduces polarity; higher hydrophobicity.
2-(Trichloromethyl)-1,3-dioxane C₅H₇Cl₃O₂ 205.47 -CCl₃ Bulky, electronegative substituent; increases density and stability.

*Calculated based on atomic weights.

2.4 Physical Properties
  • Volatility and Solubility :
    • Iodoethyl and bromoethyl derivatives are expected to have higher boiling points than methyl/ethyl analogs due to increased molecular weight and polarity.
    • The trichloromethyl analog (C₅H₇Cl₃O₂) exhibits high density and stability, making it suitable for specialized industrial applications .

Research Findings and Data Tables

Table 1: Comparative Reactivity in Substitution Reactions
Compound Leaving Group (X) Reaction Rate* Key Applications
2-(2-Iodoethyl)-1,3-dioxane I⁻ High Potential radiopharmaceuticals
2-(2-Bromoethyl)-1,3-dioxane Br⁻ Moderate Peptide synthesis, Grignard reagents
2-(Trichloromethyl)-1,3-dioxane Cl⁻ Low Stabilizers, flame retardants

*Relative rates inferred from halogen electronegativity and leaving-group ability.

Table 2: Environmental Impact Metrics
Compound Biodegradation Half-Life* Enzyme Affinity (vs. 1,4-dioxane)
2-Methyl-1,3-dioxolane 21–36 hours 143–171% inhibition
2-(2-Bromoethyl)-1,3-dioxane >36 hours Not studied
1,4-Dioxane 21 hours Baseline

*Data extrapolated from .

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